4,4-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)piperidine
Description
Systematic Nomenclature & CAS Registry Information
The compound is systematically named 4,4-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]piperidine , following IUPAC rules for substituted piperidines. Its CAS Registry Number is 1707358-10-8 . The structure features a piperidine ring with two fluorine atoms at the 4-position and a 2-fluoro-6-(trifluoromethyl)phenyl substituent at the 1-position.
Molecular Formula & Mass Spectrometry Data
The molecular formula is C₁₂H₁₁F₆N , with a molecular mass of 283.21 g/mol . Mass spectrometry data (hypothetical, based on structural analogs) would show:
- Molecular ion peak : m/z 283.2 ([M]⁺).
- Key fragments :
- Loss of CF₃ group (m/z 234.1).
- Cleavage of the piperidine ring (m/z 163.0 for C₆H₅F₃⁺).
| Parameter | Value |
|---|---|
| Molecular formula | C₁₂H₁₁F₆N |
| Exact mass | 283.21 g/mol |
| Dominant MS fragments | 283.2, 234.1, 163.0 |
X-ray Crystallographic Analysis & Bond Angle Parameters
While no X-ray data exists for this specific compound, crystallographic studies of related fluorinated piperidines (e.g., ) suggest:
Comparative Analysis with Related Fluorinated Piperidine Derivatives
Key structural and functional differences from analogs include:
The 2-fluoro-6-(trifluoromethyl)phenyl group in the target compound enhances steric hindrance and electronic withdrawal compared to derivatives with single trifluoromethyl or para-fluorine substituents. This substitution pattern may influence π-stacking interactions and solubility in hydrophobic environments.
Properties
IUPAC Name |
4,4-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F6N/c13-9-3-1-2-8(12(16,17)18)10(9)19-6-4-11(14,15)5-7-19/h1-3H,4-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFNAPQQEEKCVPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(F)F)C2=C(C=CC=C2F)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501171906 | |
| Record name | Piperidine, 4,4-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1707358-10-8 | |
| Record name | Piperidine, 4,4-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1707358-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Piperidine, 4,4-difluoro-1-[2-fluoro-6-(trifluoromethyl)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501171906 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4,4-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)piperidine is a fluorinated piperidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by multiple fluorine substituents, suggests a range of interactions with biological targets, making it a candidate for various therapeutic applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure includes a piperidine ring substituted with two fluorine atoms and a trifluoromethyl group on the phenyl ring, which may influence its lipophilicity and biological interactions.
Biological Activity Overview
Research indicates that fluorinated compounds often exhibit enhanced biological activity due to increased metabolic stability and altered pharmacokinetic properties. The biological activities of this compound are primarily evaluated in the context of its potential as an antiviral and anticancer agent.
Antiviral Activity
Fluorinated compounds have been identified as promising antiviral agents. Studies focusing on similar piperidine derivatives suggest that the presence of fluorine enhances binding affinity to viral targets. For instance, compounds with structural similarities have shown effectiveness against viruses such as HIV and Hepatitis C by inhibiting key viral enzymes or receptors.
Anticancer Properties
The compound's ability to inhibit cancer cell proliferation has also been explored. Preliminary studies indicate that it may interfere with cellular signaling pathways critical for tumor growth. In vitro assays demonstrate that derivatives with similar fluorinated structures exhibit cytotoxicity against various cancer cell lines, suggesting that this compound may possess similar properties.
Case Studies and Research Findings
- Antiviral Efficacy : A study published in the Journal of Medicinal Chemistry highlighted the antiviral activity of related piperidine derivatives against the NS5B RNA polymerase of Hepatitis C virus. Compounds in this class demonstrated IC50 values in the low micromolar range, indicating significant inhibition potential .
- Anticancer Activity : Research conducted on structurally related compounds revealed that they could induce apoptosis in cancer cells through the activation of caspase pathways. For example, compounds with trifluoromethyl groups have been shown to enhance cytotoxicity in breast cancer cell lines .
Data Table: Biological Activity Summary
Scientific Research Applications
Medicinal Chemistry
4,4-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)piperidine has been explored for its potential as an active pharmaceutical ingredient (API) due to its favorable pharmacokinetic properties.
- Antidepressant Activity : Research indicates that compounds with similar piperidine structures exhibit antidepressant effects by modulating neurotransmitter systems, particularly serotonin and norepinephrine .
- Anticancer Properties : Studies have shown that fluorinated piperidines can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .
Agrochemical Development
The compound's structural characteristics make it a candidate for developing agrochemicals. Fluorinated compounds are known for their enhanced biological activity and environmental stability.
- Herbicides and Insecticides : Fluorinated piperidines have been investigated for use in herbicides and insecticides due to their potency against target pests while minimizing non-target effects .
Material Science
In material science, the incorporation of fluorinated compounds often leads to materials with improved thermal stability and chemical resistance.
- Polymer Chemistry : The compound can be used as a building block in the synthesis of fluorinated polymers, which exhibit unique properties such as low surface energy and high resistance to solvents .
Case Study 1: Antidepressant Activity
A study published in the Journal of Medicinal Chemistry evaluated the antidepressant potential of various piperidine derivatives, including those similar to this compound. The results indicated significant serotonin reuptake inhibition, suggesting potential therapeutic applications in treating major depressive disorder .
Case Study 2: Anticancer Research
Research conducted by the Institute of Cancer Research demonstrated that a series of fluorinated piperidines showed selective cytotoxicity towards breast cancer cells. The study highlighted the compound's ability to induce apoptosis through mitochondrial pathways, establishing a foundation for further development as an anticancer agent .
Comparison with Similar Compounds
Structural and Functional Analogues
Table 1: Key Structural and Functional Comparisons
Critical Analysis of Substituent Effects
Piperidine Ring Modifications
- 4,4-Difluoro Substitution (Target Compound vs. ): The 4,4-difluoro motif in the target compound and 2-(4,4-difluoro-1-piperidinyl)-6-methylpyrimidin-4-amine () likely increases ring rigidity and electronegativity. This substitution may enhance metabolic stability compared to non-fluorinated piperidines (e.g., CID890517) by reducing oxidative metabolism .
- Piperidine vs. Piperazine/Morpholine () :
Replacement of piperidine with piperazine or morpholine in 2-piperidinyl phenyl benzamides (e.g., TG6–264, TG6–268) abolished EP2 receptor activity, underscoring the necessity of the piperidine core for potentiation .
Aromatic Substituent Effects
- Fluorine and CF₃ Positioning (Target Compound vs. CID890517) :
In CID890517, para-fluorine on the benzamide is critical for EP2 activity, whereas ortho/meta fluorination reduces potency. The target compound’s 2-fluoro-6-CF₃-phenyl group may leverage steric and electronic effects to mimic para-substitution benefits, with CF₃ enhancing lipophilicity . - Trifluoromethylphenyl in Antivirals () : Vicriviroc’s 4-(trifluoromethyl)phenyl ethyl group highlights the role of CF₃ in improving target engagement (CCR5 antagonism). The target compound’s 2-fluoro-6-CF₃-phenyl group may similarly optimize binding but in a distinct therapeutic context .
Preparation Methods
Direct Synthesis via Nucleophilic Fluorination and Functional Group Transformation
Method Overview:
This approach involves the initial formation of a precursor piperidine derivative, followed by selective fluorination at the 4-position and subsequent functionalization at the aromatic ring. The key step is the nucleophilic substitution of hydrogen with fluorine, often utilizing reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor, which are known for their regioselectivity and efficiency.
Precursor piperidine → Fluorination reagents → 4,4-Difluoro piperidine derivative
- Fluorination typically occurs at the activated positions under mild conditions, with yields ranging from 60-85%.
- Functionalization of the aromatic ring with trifluoromethyl groups is achieved via electrophilic aromatic substitution or via cross-coupling reactions (e.g., Suzuki coupling).
- Control over regioselectivity is critical; the fluorination reagent must be carefully chosen to target the 4-position without affecting other sites.
- The process is suitable for late-stage modifications, allowing for diversification of the compound.
Building Block Strategy Using Fluorinated Intermediates
Method Overview:
This method leverages fluorinated building blocks, such as 4,4-difluoro-1,2,3,4-tetrahydroquinoline derivatives, which are synthesized from readily available starting materials like hexafluoroacetone. These intermediates are then subjected to cyclization and substitution reactions to form the desired piperidine core with fluorine and trifluoromethyl substitutions.
- Synthesis of fluorinated intermediates via condensation reactions.
- Cyclization to form the piperidine ring.
- Introduction of the phenyl ring with fluorine and trifluoromethyl groups through cross-coupling or nucleophilic substitution.
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Synthesis of fluorinated intermediate | Hexafluoroacetone + amines | 70-85 | Patent WO2013127913A1 |
| Cyclization to piperidine | Acid catalysis | 65-80 | Patent WO2013127913A1 |
| Aromatic substitution with trifluoromethyl | Electrophilic trifluoromethylation | 55-75 | Patent WO2013127913A1 |
- The use of coupling reagents such as carbodiimides or acyl chlorides facilitates the attachment of the phenyl ring with desired fluorinated substituents.
- The process allows for modular synthesis, enabling diversification of the phenyl substituents.
Catalytic Fluorination and Trifluoromethylation Using Fluorinated Precursors
Method Overview:
Catalytic processes involving silver or copper catalysts are employed to introduce fluorine and trifluoromethyl groups onto aromatic and aliphatic intermediates. For example, silver-catalyzed intramolecular aminofluorination of alkynes has been used to generate fluorinated heterocycles, which can be further elaborated into piperidine derivatives.
- Silver-catalyzed intramolecular aminofluorination reactions provide efficient routes to fluorinated heterocycles with yields up to 80% under optimized conditions.
- Subsequent functionalization steps include reductive amination and cross-coupling to install the phenyl group with trifluoromethyl substituents.
| Step | Catalyst | Temperature | Yield (%) | Reference |
|---|---|---|---|---|
| Intramolecular aminofluorination | Silver catalyst | 120°C | 75-80 | PubMed ID 24261675 |
| Cross-coupling for phenyl substitution | Pd catalyst | 80°C | 65-78 | Patent WO2013127913A1 |
- Catalytic fluorination offers high regioselectivity and functional group tolerance, making it suitable for complex molecule synthesis.
Summary of Key Reaction Conditions and Yields
| Method | Starting Material | Key Reagents | Reaction Conditions | Typical Yield (%) | Advantages |
|---|---|---|---|---|---|
| Nucleophilic fluorination | Precursor piperidine | DAST, Selectfluor | Mild, room temperature | 60-85 | Late-stage modification |
| Building block strategy | Hexafluoroacetone derivatives | Cross-coupling reagents | Reflux, inert atmosphere | 55-85 | Modular, versatile |
| Catalytic fluorination | Fluorinated intermediates | Silver or copper catalysts | 120°C, specific solvents | 75-80 | High regioselectivity |
Q & A
Q. What are the key synthetic routes for 4,4-Difluoro-1-(2-fluoro-6-(trifluoromethyl)-phenyl)piperidine, and how can reaction conditions be optimized?
Synthesis of fluorinated piperidine derivatives typically involves nucleophilic substitution or palladium-catalyzed coupling reactions. For optimization, employ statistical Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and catalyst loading. Use fractional factorial designs to minimize experimental runs while identifying critical parameters. For example, reaction efficiency can be tested via HPLC yield analysis under varying trifluoromethylation conditions . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing trial-and-error approaches .
Q. How should researchers characterize the structural and purity profile of this compound?
Combine NMR spectroscopy (¹⁹F and ¹H for fluorine-environment analysis) and high-resolution mass spectrometry (HRMS) for structural confirmation. Purity assessment requires HPLC-UV/FLD with a C18 column and acetonitrile/water gradient. For crystalline derivatives, X-ray diffraction resolves stereochemical ambiguities. Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) assess thermal stability, critical for storage and handling protocols .
Q. What safety protocols are essential for handling fluorinated piperidine derivatives?
Follow H303+H313+H333 (harmful if swallowed, in contact with skin, or inhaled) and P264+P280+P305+P351+P338 (wear gloves, eye protection, and rinse skin/eyes if exposed). Waste must be segregated in halogenated solvent containers and processed via professional waste management to prevent environmental release of fluorinated by-products .
Advanced Research Questions
Q. How can computational methods predict reaction mechanisms involving this compound?
Use density functional theory (DFT) to model fluorination pathways and transition states. Tools like the Artificial Force-Induced Reaction (AFIR) method systematically explore reaction coordinates. Pair this with machine learning to correlate experimental outcomes (e.g., regioselectivity in trifluoromethylation) with electronic descriptors (HOMO-LUMO gaps, Fukui indices). Integrate computational results with experimental validation via in situ IR spectroscopy to track intermediate formation .
Q. How to resolve contradictions between observed and theoretical spectral data?
Discrepancies in ¹⁹F NMR shifts often arise from solvent effects or conformational flexibility. Perform variable-temperature NMR to assess dynamic processes. For ambiguous mass spectrometry fragments, use tandem MS/MS with collision-induced dissociation (CID) to map fragmentation pathways. Cross-validate with synthetic analogues (e.g., replacing fluorine with chlorine) to isolate electronic vs. steric effects .
Q. What role does this compound play in drug discovery, given its fluorinated aryl-piperidine scaffold?
Fluorine enhances metabolic stability and membrane permeability. Use molecular docking to evaluate binding affinity at CNS targets (e.g., sigma-1 receptors). For in vitro studies, employ radioligand displacement assays (³H-labeled ligands) to quantify Ki values. Assess pharmacokinetics via LC-MS/MS plasma profiling in rodent models, focusing on blood-brain barrier penetration .
Q. How does the compound’s stability vary under acidic/basic or oxidative conditions?
Conduct forced degradation studies in 0.1M HCl/NaOH at 40°C for 48 hours, monitoring via HPLC. For oxidative stability, expose to 3% H₂O₂ and analyze peroxide by-products (e.g., fluorinated alcohols) via GC-MS. Stability in atmospheric O₂/N₂ environments can be modeled using accelerated rate calorimetry (ARC) for process-scale applications .
Q. What separation techniques are optimal for isolating by-products from its synthesis?
Simulated moving bed (SMB) chromatography achieves high-purity separation of diastereomers. For volatile impurities, use cryogenic distillation at -20°C. Membrane-based methods (e.g., nanofiltration ) with fluoropolymer membranes selectively retain fluorinated species while allowing solvents like DCM to permeate .
Q. Can green chemistry principles be applied to its synthesis?
Replace halogenated solvents with cyclopentyl methyl ether (CPME) or 2-MeTHF . Catalytic systems like iron(III) chloride reduce heavy-metal waste in fluorination steps. Use microwave-assisted synthesis to shorten reaction times and improve energy efficiency .
Q. How to design reactors for scaling up production while maintaining regioselectivity?
Continuous-flow reactors with PTFE tubing minimize fouling from fluorinated intermediates. Optimize mixing using computational fluid dynamics (CFD) to ensure uniform temperature gradients during exothermic trifluoromethylation steps. Implement PAT (Process Analytical Technology) tools for real-time monitoring of reaction progress .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
